molecular formula C14H4ClF5O3S B8596140 Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate CAS No. 104457-72-9

Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate

Cat. No. B8596140
M. Wt: 382.7 g/mol
InChI Key: HRILMEBRPQZFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate is a useful research compound. Its molecular formula is C14H4ClF5O3S and its molecular weight is 382.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104457-72-9

Product Name

Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate

Molecular Formula

C14H4ClF5O3S

Molecular Weight

382.7 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-carbonochloridothioyloxybenzoate

InChI

InChI=1S/C14H4ClF5O3S/c15-14(24)22-6-3-1-5(2-4-6)13(21)23-12-10(19)8(17)7(16)9(18)11(12)20/h1-4H

InChI Key

HRILMEBRPQZFIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)OC(=S)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.34 g of sodium hydroxide in water was added dropwise over 15 minutes with vigorous stirring to a solution of 8.5 g of pentafluorophenyl 4-hydroxybenzoate and 3.2 ml of thiophosgene in 100 ml of chloroform at -20° C. The mixture was stirred at 5° C. until the reaction was complete and the organic layer separated, dried over calcium chloride and the solvent evaporated. Chromatography of the residue on silica gel eluting with hexane/ethyl acetate mixtures afforded 5.9 g of the title compound.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pentafluorophenyl 4-hydroxybenzoate
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.